molecular formula C16H30O2 B8210452 1,2-15,16-Diepoxyhexadecane CAS No. 800375-27-3

1,2-15,16-Diepoxyhexadecane

Cat. No.: B8210452
CAS No.: 800375-27-3
M. Wt: 254.41 g/mol
InChI Key: KHOGZDMZNQXOFX-UHFFFAOYSA-N
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Description

1,2-15,16-Diepoxyhexadecane is an organic compound with the molecular formula C16H30O2. It is a diepoxide, meaning it contains two epoxide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-15,16-Diepoxyhexadecane can be synthesized through the epoxidation of alkenes. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding diene. The reaction typically occurs under mild conditions, with the diene dissolved in an inert solvent like dichloromethane, and the peracid added slowly to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure diepoxide .

Chemical Reactions Analysis

Types of Reactions

1,2-15,16-Diepoxyhexadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-15,16-Diepoxyhexadecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1,2-15,16-Diepoxyhexadecane involves its reactivity with various biological molecules. The epoxide groups can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules, leading to potential biological effects. These interactions can disrupt normal cellular functions and may contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diepoxybutane: A smaller diepoxide with similar reactivity but different physical properties.

    1,2-7,8-Diepoxyoctane: Another diepoxide with a longer carbon chain, used in similar applications.

Uniqueness

Its longer carbon chain compared to other diepoxides may influence its solubility, stability, and interactions with biological molecules .

Properties

IUPAC Name

2-[12-(oxiran-2-yl)dodecyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1(3-5-7-9-11-15-13-17-15)2-4-6-8-10-12-16-14-18-16/h15-16H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOGZDMZNQXOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCCCCCCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015991
Record name 1,2-15,16-Diepoxyhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800375-27-3
Record name 1,2-15,16-Diepoxyhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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